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Compound of Interest

Compound Name:

Tert-butyl 3-

(bromomethyl)piperidine-1-

carboxylate

Cat. No.: B069821 Get Quote

An In-Depth Guide to the Application of Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate
in Pharmaceutical Synthesis

Introduction: Unveiling a Key Architectural Element
in Modern Drug Development
In the landscape of pharmaceutical research and development, the efficiency and success of a

drug's synthesis are often contingent on the strategic use of specialized building blocks known

as pharmaceutical intermediates. Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate is a

prime example of such a critical component. This bifunctional molecule, featuring a piperidine

core, offers a unique combination of a protected amine and a reactive electrophilic center. The

tert-butyloxycarbonyl (Boc) group provides a robust, yet readily removable, shield for the

piperidine nitrogen, preventing its interference in desired reactions while enhancing solubility in

common organic solvents. Concurrently, the bromomethyl group serves as a potent handle for

introducing the piperidine scaffold into a larger molecular framework via nucleophilic

substitution reactions.

This guide provides a detailed exploration of Tert-butyl 3-(bromomethyl)piperidine-1-
carboxylate, offering insights into its synthesis, core applications, and detailed protocols for its

use. It is designed for researchers, medicinal chemists, and process development scientists

engaged in the synthesis of complex pharmaceutical agents.
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Compound Profile & Physicochemical Properties
A thorough understanding of a reagent's properties is fundamental to its successful application.

The key attributes of Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate are summarized

below.

Property Value Reference

CAS Number
193629-39-9 (racemic),

158406-99-6 ((S)-enantiomer)
[1][2]

Molecular Formula C₁₁H₂₀BrNO₂ [2][3]

Molecular Weight 278.19 g/mol [1][2]

Appearance
White to off-white solid or

powder
[3][4]

Solubility

Soluble in organic solvents

such as dichloromethane and

DMSO.

[3][4]

Storage Conditions

Store in a cool, dry, well-

ventilated area. Keep

container sealed.

[5]

Core Application: A Cornerstone in the Synthesis of
PARP Inhibitors
The most prominent application of Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate is in

the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer

therapies.[6][7] PARP enzymes are crucial for DNA repair, and their inhibition is a synthetic

lethal strategy for treating cancers with deficiencies in other DNA repair pathways, such as

those with BRCA1 or BRCA2 mutations.[7][8]

Case Study: Synthesis of Niraparib
Niraparib (Zejula®) is an orally active PARP inhibitor approved for the treatment of certain

types of ovarian, fallopian tube, and peritoneal cancers.[9][10] The synthesis of Niraparib
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heavily relies on intermediates derived from the piperidine scaffold. Specifically, chiral versions

of piperidine derivatives are crucial for the drug's efficacy.[11]

The synthesis often involves coupling a piperidine-containing fragment with an indazole core.

While Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate may not be directly used in the

final coupling step of all published routes, its structural motif is central. It serves as a precursor

or a key reagent in building the necessary piperidine-based intermediates for drugs like

Niraparib.[9][10][11] The bromomethyl group allows for alkylation of a suitable nucleophile on

the partner molecule, forming a critical C-N or C-C bond that links the piperidine ring to the rest

of the drug structure.

Scientific Rationale: The Chemistry Behind the
Utility
The effectiveness of Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate as a

pharmaceutical intermediate is rooted in fundamental principles of organic chemistry.

The Role of the Boc Protecting Group: The piperidine nitrogen is a nucleophilic secondary

amine. In a multi-step synthesis, this amine could react with electrophilic reagents intended

for other parts of the molecule, leading to unwanted byproducts. The tert-butyloxycarbonyl

(Boc) group acts as a protecting group. It temporarily converts the amine into a carbamate,

which is significantly less nucleophilic and unreactive under many common reaction

conditions (e.g., alkylations, amidations). The Boc group is stable but can be cleanly

removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) when its presence is

no longer required, typically in the final stages of the synthesis.[9]

Reactivity of the Bromomethyl Group: The C-Br bond in the bromomethyl (-CH₂Br) group is

polarized, making the carbon atom electrophilic. It is an excellent substrate for SN2

(bimolecular nucleophilic substitution) reactions. A nucleophile, such as an amine,

phenoxide, or enolate on another intermediate, can attack this carbon, displacing the

bromide ion (a good leaving group) and forming a new, stable covalent bond. This reaction is

a reliable and widely used method for connecting molecular fragments.

Stereochemical Importance: For many drugs, including Niraparib, only one enantiomer (a

specific 3D arrangement of atoms) exhibits the desired biological activity. Therefore, starting

with an enantiomerically pure intermediate, such as (S)-tert-Butyl 3-
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(bromomethyl)piperidine-1-carboxylate (CAS: 158406-99-6), is critical to ensure the final

active pharmaceutical ingredient (API) has the correct stereochemistry.[1]

Logical relationship of the functional groups.

Experimental Protocols
The following protocols are illustrative and should be adapted based on specific laboratory

conditions, scale, and the nature of the substrates. All work should be performed in a well-

ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of Tert-butyl 3-
(bromomethyl)piperidine-1-carboxylate
This protocol details the bromination of the corresponding alcohol precursor, a common

method for synthesizing the title compound.[12]

Workflow Diagram
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Dissolve N-Boc-3-(hydroxymethyl)piperidine
& CBr4 in DCM

Cool to 0°C
(Ice Bath)

Add PPh3 solution
dropwise

Warm to RT
Stir for 12-18h

Filter off solids
(Triphenylphosphine oxide)

Concentrate filtrate
(Rotary Evaporator)

Purify by Flash Chromatography
(Silica Gel)

Characterize Product
(NMR, MS)

Click to download full resolution via product page

Workflow for the synthesis of the title compound.
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Materials & Reagents

N-Boc-3-(hydroxymethyl)piperidine

Carbon tetrabromide (CBr₄)

Triphenylphosphine (PPh₃)

Dichloromethane (DCM), anhydrous

Diethyl ether or Hexane/Ethyl Acetate for chromatography

Silica gel for column chromatography

Round-bottom flask, magnetic stirrer, ice bath, dropping funnel

Standard glassware for workup and purification

Procedure

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen),

dissolve N-Boc-3-(hydroxymethyl)piperidine (1.0 eq) and carbon tetrabromide (1.2 eq) in

anhydrous dichloromethane.

Cooling: Cool the solution to 0 °C using an ice-water bath.

Reagent Addition: Dissolve triphenylphosphine (1.2 eq) in a minimal amount of anhydrous

dichloromethane and add it dropwise to the cooled reaction mixture over 20-30 minutes. An

exothermic reaction may be observed.

Reaction Progression: After the addition is complete, remove the ice bath and allow the

reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by

Thin Layer Chromatography (TLC).

Workup: Upon completion, filter the reaction mixture to remove the precipitated

triphenylphosphine oxide. Wash the solid with a small amount of cold dichloromethane.
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Concentration: Combine the filtrates and concentrate the solvent under reduced pressure

using a rotary evaporator.

Purification: The resulting crude residue is purified by flash column chromatography on silica

gel, typically using a gradient of ethyl acetate in hexane as the eluent, to yield Tert-butyl 3-
(bromomethyl)piperidine-1-carboxylate as a white solid.[12]

Causality: This is an Appel reaction. The triphenylphosphine and carbon tetrabromide react in

situ to form a phosphonium salt, which activates the primary alcohol. The bromide ion then

displaces the activated hydroxyl group in an SN2 fashion to form the desired alkyl bromide. The

Boc group remains stable under these neutral reaction conditions.

Protocol 2: Application in N-Alkylation for Intermediate
Synthesis
This protocol illustrates how the title compound can be used to alkylate a nucleophilic amine, a

key bond-forming reaction in many pharmaceutical syntheses.

Materials & Reagents

A primary or secondary amine substrate (e.g., an aniline or indazole derivative) (1.0 eq)

Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate (1.1 eq)

A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate) (2.0

eq)

A polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

Standard workup and purification supplies

Procedure

Reaction Setup: Dissolve the amine substrate and the base in the chosen solvent in a round-

bottom flask.
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Reagent Addition: Add a solution of Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate
in the same solvent to the mixture.

Heating: Heat the reaction mixture to a temperature between 60-80 °C. The optimal

temperature will depend on the reactivity of the amine nucleophile.

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

Workup: Cool the reaction mixture to room temperature. If using a carbonate base, it can be

filtered off. Dilute the mixture with water and extract the product with an organic solvent like

ethyl acetate.

Washing: Wash the combined organic layers with water and then with brine to remove

residual DMF and salts.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.

Purification: Purify the crude product by flash column chromatography or recrystallization to

obtain the desired N-alkylated product.

Causality: The base deprotonates the amine substrate, increasing its nucleophilicity. The

resulting anion readily attacks the electrophilic carbon of the bromomethyl group, displacing the

bromide and forming the new C-N bond. The Boc-protected piperidine moiety is thus

successfully coupled to the amine substrate.

Safety and Handling
As an organic synthesis reagent, Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate
requires careful handling under appropriate laboratory conditions.[4]

Hazards: The compound is classified as causing skin irritation (H315), serious eye irritation

(H319), and may cause respiratory irritation (H335).[13][14] It may also be harmful if

swallowed.[14]

Personal Protective Equipment (PPE): Always wear protective gloves (e.g., nitrile), safety

goggles with side shields, and a lab coat.[13]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b069821?utm_src=pdf-body
https://www.benchchem.com/product/b069821?utm_src=pdf-body
https://www.chembk.com/en/chem/N-Boc-3-(bromomethyl)piperidine
https://sds.fluorochem.co.uk/eng/sds_F079680_en.pdf
https://www.echemi.com/sds/1-boc-3-bromomethylpiperidine-pd180713174712.html
https://www.echemi.com/sds/1-boc-3-bromomethylpiperidine-pd180713174712.html
https://sds.fluorochem.co.uk/eng/sds_F079680_en.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b069821?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to

avoid inhalation of dust or vapors.[4][13] Avoid contact with skin and eyes.

First Aid:

Eyes: In case of contact, rinse immediately and cautiously with plenty of water for several

minutes.[13][14]

Skin: Wash off with plenty of soap and water.[13][14]

Inhalation: Remove the person to fresh air.[13][14]

Ingestion: Rinse mouth with water. Do not induce vomiting.[13][14] In all cases of

exposure, seek medical advice.

Conclusion
Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate is a versatile and highly valuable

intermediate in pharmaceutical synthesis. Its carefully designed structure, combining a

protected amine with a reactive alkyl halide, provides a reliable tool for medicinal chemists to

construct complex molecules, most notably in the field of oncology with PARP inhibitors like

Niraparib. Understanding the underlying chemical principles, adhering to detailed protocols,

and observing strict safety measures are paramount to leveraging the full potential of this

important building block in the development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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